molecular formula C10H15N3O4S B11955659 N-ethyl-4-(ethylamino)-3-nitrobenzenesulfonamide CAS No. 93352-63-7

N-ethyl-4-(ethylamino)-3-nitrobenzenesulfonamide

Cat. No.: B11955659
CAS No.: 93352-63-7
M. Wt: 273.31 g/mol
InChI Key: WPRCPDDNBSVKDA-UHFFFAOYSA-N
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Description

N-ethyl-4-(ethylamino)-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom, an ethylamino group, a nitro group, and a sulfonamide group on a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(ethylamino)-3-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of a benzene derivative to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group.

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(ethylamino)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions. Substitution reactions often require nucleophiles and electrophiles under controlled conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-ethyl-4-(ethylamino)-3-aminobenzenesulfonamide .

Scientific Research Applications

N-ethyl-4-(ethylamino)-3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-ethyl-4-(ethylamino)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-(methylamino)-3-nitrobenzenesulfonamide
  • N-ethyl-4-(ethylamino)-3-aminobenzenesulfonamide
  • N-ethyl-4-(ethylamino)-3-nitrobenzenesulfonic acid

Uniqueness

N-ethyl-4-(ethylamino)-3-nitrobenzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it has a unique combination of nitro, ethylamino, and sulfonamide groups that make it suitable for specific applications in research and industry .

Properties

CAS No.

93352-63-7

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

N-ethyl-4-(ethylamino)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C10H15N3O4S/c1-3-11-9-6-5-8(7-10(9)13(14)15)18(16,17)12-4-2/h5-7,11-12H,3-4H2,1-2H3

InChI Key

WPRCPDDNBSVKDA-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)S(=O)(=O)NCC)[N+](=O)[O-]

Origin of Product

United States

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